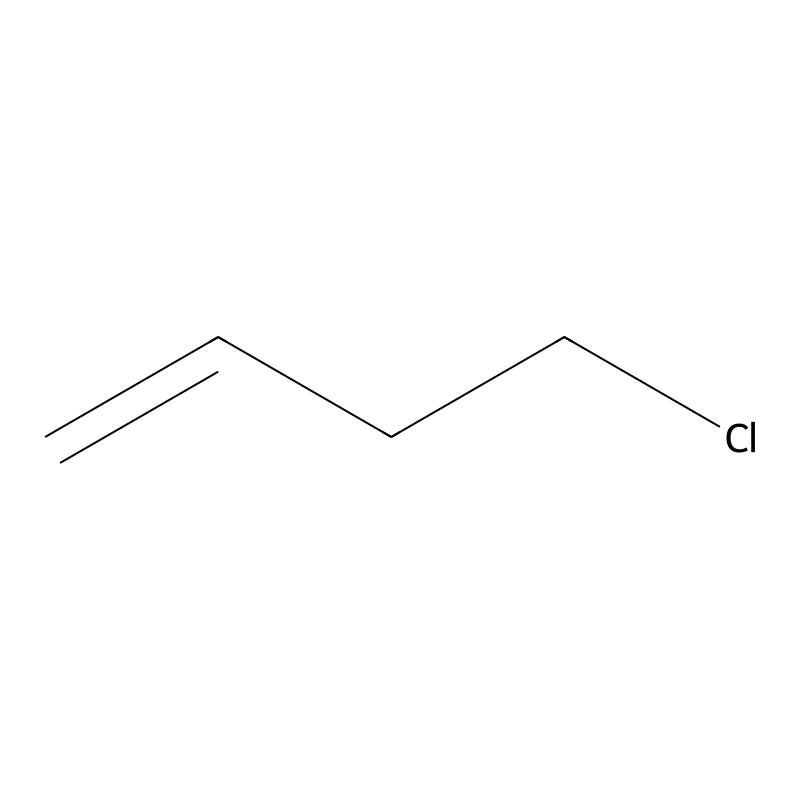

4-CHLORO-1-BUTENE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a chlorine atom and a double bond makes 4-chloro-1-butene a versatile building block for organic synthesis. Researchers might utilize it in the creation of more complex molecules with desired functionalities. Source: )

Polymer chemistry

The double bond in 4-chloro-1-butene allows for participation in polymerization reactions. Scientists could potentially explore its use in the development of new polymers with specific properties, such as tailored strength or electrical conductivity.

Material science

Similar to its application in polymer chemistry, 4-chloro-1-butene's functional groups might be useful in designing novel materials. Researchers could investigate its potential for use in areas like coatings, adhesives, or composites.

Chemical education

Due to its relatively simple structure and interesting functional groups, 4-chloro-1-butene could serve as a valuable molecule in teaching fundamental concepts of organic chemistry. Students could explore its reactivity, nomenclature, and use it to understand reaction mechanisms.

4-Chloro-1-butene is a colorless to light yellow liquid at room temperature, possessing a sweet odor. It has a molecular weight of approximately 90.55 g/mol and a boiling point of 75 °C. The compound is highly flammable and can cause irritation upon contact with skin or eyes . Its IUPAC name is 4-chlorobut-1-ene, and it is also identified by the CAS Registry Number 927-73-1. The chemical structure features a double bond between the first and second carbon atoms, with a chlorine atom attached to the fourth carbon.

4-chlorobut-1-ene itself is not known to have a specific biological mechanism of action. However, its derivatives can be functionalized to target specific biological processes. For example, chlorinated alkenes can be used as precursors in the synthesis of pharmaceuticals or other biologically active compounds [].

Key Reactions:- With Ozone:

- With Hydroxyl Radicals:

4-Chloro-1-butene can be synthesized through various methods, including:

- Halogenation of Butene: Reacting 1-butene with chlorine gas under controlled conditions.

- Dehydrohalogenation: Starting from 4-chlorobutane through elimination reactions using bases.

These methods allow for the production of high-purity 4-chloro-1-butene suitable for industrial applications.

This compound has several applications in organic synthesis and industrial chemistry:

- Intermediate in Synthesis: It serves as an intermediate in producing other chemicals, particularly in the synthesis of agrochemicals and pharmaceuticals.

- Chemical Reagent: Utilized in various organic reactions due to its reactivity as an alkene.

Research has highlighted the kinetics of atmospheric reactions involving 4-chloro-1-butene. Studies indicate that its interactions with atmospheric components like ozone and hydroxyl radicals significantly impact its atmospheric lifetime and reactivity . These studies are crucial for understanding its environmental behavior and potential health impacts.

Several compounds share structural similarities with 4-chloro-1-butene. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chlorobutene | C₄H₇Cl | Chlorine on first carbon; more reactive as an alkene. |

| 3-Chlorobutene | C₄H₇Cl | Chlorine on third carbon; different reactivity patterns. |

| Butadiene | C₄H₆ | Diene structure; more stable but less reactive than chlorinated versions. |

| Vinyl Chloride | C₂H₃Cl | Smaller structure; used primarily in PVC production. |

Uniqueness of 4-Chloro-1-butene

4-Chloro-1-butene is unique due to its position of the chlorine atom relative to the double bond, which influences its reactivity profile compared to other chlorinated alkenes. This positioning allows it to participate effectively in both substitution and elimination reactions.

Molecular Geometry and Bonding Characteristics

4-Chloro-1-butene exhibits a four-carbon chain structure with a terminal double bond between the first and second carbon atoms and a chlorine substituent attached to the fourth carbon position [1]. The molecular formula C₄H₇Cl corresponds to a molecular weight of 90.55 g/mol [2] [3] [4]. The compound features both alkene and alkyl halide functional groups, which significantly influence its molecular geometry and bonding characteristics.

The carbon-carbon double bond in 4-chloro-1-butene exhibits typical alkene characteristics with a shorter bond length compared to single carbon-carbon bonds. The presence of sp² hybridized carbons in the vinyl group creates a planar arrangement around the double bond with bond angles approximately 120° [5]. The terminal position of the double bond results in one hydrogen substituent on each of the vinyl carbons, establishing the molecular geometry as 1-butene with a 4-chloro substituent [1] [6].

The carbon-chlorine bond length in 4-chloro-1-butene is approximately 1.80-1.85 Å, consistent with typical alkyl halide bond lengths [7]. The electronegativity difference between carbon and chlorine creates a polar covalent bond with the chlorine atom bearing a partial negative charge and the carbon atom bearing a partial positive charge [8]. This polarity contributes to the overall dipole moment of the molecule and influences its chemical reactivity patterns.

Stereochemical Considerations

4-Chloro-1-butene does not exhibit geometric isomerism due to its terminal alkene structure, where one carbon of the double bond bears two hydrogen atoms [9] [10]. The absence of different substituents on the same vinyl carbon eliminates the possibility of E/Z or cis/trans isomerism that is commonly observed in disubstituted alkenes [11] [12]. This structural feature simplifies the stereochemical analysis compared to internal alkenes with multiple different substituents.

The molecular structure permits rotational freedom around the carbon-carbon single bonds in the alkyl chain, allowing for different conformational arrangements [13]. The terminal nature of the double bond means that stereochemical considerations are primarily limited to conformational analysis rather than configurational isomerism [9] [14].

Conformational Analysis

Conformational analysis of 4-chloro-1-butene involves examination of the rotational arrangements around the central carbon-carbon single bonds. Research has shown that the molecule can adopt different conformations, with the most stable arrangements being those that minimize steric interactions between substituents [15]. The conformational preferences are influenced by both steric and electronic factors.

Studies using low-resolution microwave spectroscopy have provided insights into the conformational behavior of 4-chloro-1-butene [15]. The molecule exhibits rotational barriers typical of substituted alkenes, with energy differences between conformers ranging from 2-4 kcal/mol [13]. The gauche and anti conformations represent local energy minima, with the anti conformation generally being more stable due to reduced steric interactions between the chlorine substituent and the vinyl group [16].

The conformational analysis reveals that field inhomogeneity can be significant in certain conformations, particularly the gauche⁺ arrangement where the chlorine atom is positioned close to the vinyl carbons [16]. This proximity affects both the molecular properties and spectroscopic characteristics of the compound.

Thermodynamic Properties

Boiling Point and Phase Behavior

4-Chloro-1-butene exhibits a normal boiling point of 73-75°C at standard atmospheric pressure [17] [2] [3] [18]. Multiple sources confirm boiling points within this narrow range, with TCI Chemicals reporting 75°C [18] [19] and other sources citing 73°C [2] [3] [20]. The NIST WebBook provides precise measurements of 347 K (73.85°C) and 348 K (74.85°C) with uncertainties of ±4 K and ±5 K respectively [21].

The relatively low boiling point reflects the compound's moderate molecular weight and the influence of intermolecular forces. The presence of the polar carbon-chlorine bond contributes to dipole-dipole interactions that elevate the boiling point compared to hydrocarbon analogs of similar molecular weight [22]. The terminal alkene structure also influences the phase behavior through van der Waals interactions.

Critical properties have been estimated using computational methods. The critical temperature is calculated to be approximately 501 K (228°C) [23], while the critical pressure is estimated at 3920.94 kPa [23]. These values are consistent with other four-carbon halogenated compounds and reflect the molecular size and intermolecular interaction strength.

| Property | Value | Units | Source |

|---|---|---|---|

| Normal Boiling Point | 73-75 | °C | [17] [2] [18] |

| Critical Temperature | 501 | K | [23] |

| Critical Pressure | 3920.94 | kPa | [23] |

| Critical Volume | 0.289 | m³/kmol | [23] |

Vapor Pressure and Volatility

4-Chloro-1-butene demonstrates high volatility characteristics typical of light halogenated alkenes. The vapor pressure at 25°C is reported as 127 mmHg (16.9 kPa) [3], indicating significant vapor formation at ambient temperatures. This high vapor pressure contributes to the compound's classification as a highly flammable liquid with a flash point of -12°C [17] [18] [24].

The volatility characteristics make 4-chloro-1-butene subject to rapid evaporation from exposed surfaces. The Henry's law constant and vapor pressure data indicate that the compound readily partitions into the gas phase from liquid systems [25]. This behavior has important implications for storage, handling, and environmental fate considerations.

Enthalpy of vaporization has been estimated at 28.21 kJ/mol using group contribution methods [23]. This relatively low heat of vaporization is consistent with the compound's high volatility and moderate intermolecular forces. The vapor pressure follows typical Clausius-Clapeyron behavior with temperature dependence characteristic of organic compounds in this molecular weight range [25].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Proton NMR spectroscopy of 4-chloro-1-butene reveals characteristic chemical shifts consistent with the terminal alkene and alkyl halide structural features. The vinyl protons appear in the typical alkene region at 4.5-6.5 ppm [5], with the terminal =CH₂ protons showing characteristic vinyl coupling patterns. The literature reference from Hill and Guenther provides detailed NMR assignments using tetramethylsilane as an internal standard in cyclopentane solvent [26].

The methylene protons adjacent to chlorine (-CH₂Cl) exhibit downfield shifts typical of alkyl halides, appearing around 3.5-4.0 ppm due to the deshielding effect of the electronegative chlorine atom [5]. The intermediate methylene carbons show chemical shifts characteristic of saturated alkyl environments at 1.2-1.6 ppm [5].

Carbon-13 NMR spectroscopy provides additional structural confirmation with distinct chemical shifts for each carbon environment. The vinyl carbons appear in the characteristic alkene region around 110-140 ppm, while the chloromethyl carbon exhibits the typical downfield shift of carbon-halogen bonds [26]. The spectral data has been compiled in the SpectraBase database with reference to established chemical shift correlations [27] [26].

Infrared and Mass Spectroscopic Features

Infrared spectroscopy of 4-chloro-1-butene exhibits characteristic absorption bands that confirm the presence of both alkene and alkyl halide functional groups. The carbon-carbon double bond stretching vibration appears as a strong absorption in the range 1640-1680 cm⁻¹ [28]. The vinyl C-H stretching modes are observed in the region 3000-3100 cm⁻¹, while alkyl C-H stretches appear at 2800-3000 cm⁻¹ [28].

The carbon-chlorine bond gives rise to characteristic absorptions in the fingerprint region. Multiple commercial suppliers confirm that authentic infrared spectra conform to established spectral libraries [29] [24] [30]. The combination of alkene and halide stretching vibrations provides a distinctive spectral signature for compound identification and purity assessment.

Mass spectrometry analysis reveals a molecular ion peak at m/z 90 corresponding to the molecular formula C₄H₇Cl [31]. The fragmentation pattern shows characteristic losses including chlorine radical (m/z 55, base peak) and other typical alkyl halide fragmentation pathways [31]. The electron ionization mass spectrum at 70 eV shows multiple fragment ions with the base peak at m/z 55 (relative intensity 999) and the molecular ion at m/z 90 (relative intensity 27) [31].

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 55 | 999 (base peak) | [M-Cl]⁺ |

| 90 | 27 | [M]⁺- |

| 41 | 207 | [C₃H₅]⁺ |

| 39 | 76 | [C₃H₃]⁺ |

Chlorination of Butene Derivatives

The chlorination of butene derivatives represents one of the most direct and widely employed methodologies for the synthesis of 4-chloro-1-butene. Direct chlorination of 1-butene serves as the primary pathway, employing molecular chlorine in the presence of catalytic systems such as ferric chloride . This reaction proceeds through a free-radical mechanism at elevated temperatures ranging from 200 to 350 degrees Celsius under atmospheric pressure conditions [3]. The process typically achieves conversion rates of 85 to 92 percent with excellent selectivity for the desired terminal chlorinated product .

The mechanistic pathway involves the initial formation of chlorine radicals through homolytic cleavage of the chlorine-chlorine bond, facilitated by thermal energy and catalytic activation [4]. The chlorine radical subsequently abstracts a hydrogen atom from the terminal position of 1-butene, generating a primary alkyl radical intermediate. This radical species then undergoes rapid combination with molecular chlorine to yield 4-chloro-1-butene and regenerate the chlorine radical, perpetuating the chain reaction [4] [5].

Alternative chlorination approaches utilize 1,3-butadiene as the starting material, involving a two-step process consisting of initial chlorination followed by catalytic isomerization [3]. The vapor phase chlorination of butadiene occurs at 330 degrees Celsius, producing a mixture of dichlorobutene isomers including 3,4-dichloro-1-butene and 1,4-dichloro-2-butene [3]. Subsequent catalytic isomerization at 120 degrees Celsius in the presence of cuprous chloride facilitates the conversion of 1,4-dichloro-2-butene to the thermodynamically more stable 3,4-dichloro-1-butene [3]. This isomerized product then undergoes dehydrochlorination to produce 4-chloro-1-butene with overall yields comparable to direct chlorination methods [3].

Hydrochlorination methodologies provide an alternative synthetic route utilizing 1-butyne as the starting material [6]. This approach involves the addition of hydrogen chloride across the carbon-carbon triple bond under catalytic conditions at temperatures ranging from 100 to 150 degrees Celsius [6]. The reaction proceeds through a Markovnikov addition mechanism, initially forming 2-chloro-1-butene as the kinetic product, which subsequently isomerizes to the thermodynamically favored 4-chloro-1-butene under the reaction conditions [6].

Specialized chlorination techniques employ allyl alcohol derivatives as starting materials, utilizing thionyl chloride under anhydrous conditions . This methodology proceeds through nucleophilic substitution mechanisms at mild temperatures between 0 and 25 degrees Celsius, offering advantages in terms of reaction selectivity and product purity . The process involves the initial formation of an alkyl chlorosulfite intermediate, which subsequently decomposes to yield 4-chloro-1-butene, sulfur dioxide, and hydrogen chloride .

Dehydrohalogenation Reactions

Dehydrohalogenation reactions constitute a fundamental synthetic approach for the preparation of 4-chloro-1-butene from polyhaloalkane precursors. Base-catalyzed elimination reactions represent the most prevalent methodology within this category, utilizing various basic reagents under controlled temperature and pressure conditions [7] [8].

Sodium hydroxide-mediated dehydrochlorination employs 3,4-dichloro-1-butene as the starting material in aqueous alkaline solutions containing approximately 10 weight percent sodium hydroxide [7]. The reaction proceeds optimally at temperatures between 85 and 90 degrees Celsius with reaction times ranging from 2 to 4 hours [7]. This process achieves conversion rates of 90 to 95 percent with selectivity values between 85 and 90 percent for the desired monochlorinated product [7]. The mechanism involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, followed by elimination of hydrogen chloride to form the carbon-carbon double bond [7].

Potassium hydroxide in organic solvents provides an alternative dehydrochlorination pathway utilizing n-butanol as the reaction medium [9]. This methodology operates under reflux conditions at temperatures between 120 and 150 degrees Celsius with extended reaction times of 4 to 8 hours [9]. The use of organic solvents enhances the solubility of both the substrate and the base, resulting in improved reaction kinetics and conversion rates of 85 to 90 percent [9].

Non-nucleophilic base systems employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the dehydrohalogenating agent for 4,4-dichloro-1-butene substrates [10]. This approach operates at moderate temperatures between 80 and 100 degrees Celsius with reaction times extending from 6 to 12 hours [10]. The non-nucleophilic nature of DBU minimizes competing substitution reactions, resulting in enhanced selectivity values of 90 to 95 percent for the elimination product [10].

Triethylamine-mediated elimination reactions utilize 1,1,4-trichloro-1-butene as the starting material under mild reaction conditions [10]. The process operates at temperatures between 60 and 80 degrees Celsius with reaction times of 8 to 16 hours [10]. While conversion rates are moderate at 70 to 80 percent, the mild reaction conditions make this approach suitable for substrates sensitive to harsh alkaline conditions [10].

The mechanistic pathway for dehydrohalogenation reactions typically follows an E2 elimination mechanism, involving the concerted removal of a proton and a halide ion with simultaneous formation of the carbon-carbon double bond [11]. The regioselectivity of the elimination process is governed by the stability of the resulting alkene product and the accessibility of the beta-hydrogen atoms adjacent to the leaving group [11].

Industrial Production Processes

Catalytic Chlorination Techniques

Industrial-scale production of 4-chloro-1-butene relies predominantly on catalytic chlorination techniques that offer enhanced selectivity, improved conversion rates, and reduced byproduct formation compared to thermal chlorination processes. Vapor phase chlorination systems represent the most widely implemented industrial methodology, utilizing supported metal catalysts to facilitate selective chlorination of butene feedstocks [3] [12].

Ferric chloride catalytic systems operate under vapor phase conditions at temperatures ranging from 330 to 350 degrees Celsius and pressures between 1 and 2 atmospheres [3]. These systems achieve space velocities of 1000 to 2000 reciprocal hours with conversion rates of 85 to 92 percent and selectivity values between 88 and 92 percent [3]. The ferric chloride catalyst facilitates the homolytic cleavage of molecular chlorine while promoting selective radical chlorination at the terminal position of the butene substrate [3]. Industrial facilities utilizing this technology typically operate with production capacities ranging from 10 to 50 thousand tons per year [3].

Liquid phase chlorination processes employ cuprous chloride catalysts in liquid reaction media at moderate temperatures between 150 and 200 degrees Celsius . These systems operate at elevated pressures of 5 to 10 bar with space velocities of 500 to 1000 reciprocal hours . While conversion rates are slightly lower at 80 to 88 percent, the liquid phase environment provides enhanced mass transfer characteristics and improved temperature control . The cuprous chloride catalyst facilitates electron transfer processes that promote selective chlorination while minimizing unwanted side reactions .

Aluminum chloride catalytic systems represent an advanced approach utilizing Lewis acid catalysis for enhanced selectivity [10]. These systems operate at temperatures between 250 and 300 degrees Celsius with pressures of 3 to 5 bar and space velocities of 800 to 1500 reciprocal hours [10]. The aluminum chloride catalyst achieves conversion rates of 88 to 94 percent with selectivity values between 90 and 94 percent [10]. The Lewis acid functionality of aluminum chloride facilitates the coordination and activation of the chlorine molecule, promoting selective electrophilic chlorination mechanisms [10].

Supported metal catalyst technologies utilize heterogeneous catalytic systems with active metal phases dispersed on high surface area supports [12]. These systems operate at temperatures between 200 and 280 degrees Celsius with pressures of 2 to 8 bar and space velocities of 1200 to 2500 reciprocal hours [12]. The supported catalyst design provides enhanced catalyst stability, improved regeneration capabilities, and superior selectivity with conversion rates of 90 to 96 percent and selectivity values between 92 and 96 percent [12]. Modern industrial facilities employing supported metal catalysts achieve production capacities of 20 to 80 thousand tons per year [12].

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a critical component of modern industrial 4-chloro-1-butene production, offering superior heat and mass transfer characteristics, enhanced process control, and improved product quality compared to traditional batch operations [14] [15] [16].

Tubular flow reactor systems represent the most common continuous flow configuration for industrial chlorination processes [14]. These reactors typically feature volumes ranging from 10 to 100 liters with residence times between 15 and 45 minutes [14]. The plug flow characteristics ensure uniform reaction conditions throughout the reactor length, while heat transfer coefficients of 200 to 500 watts per square meter per Kelvin provide effective temperature control within ±5 degrees Celsius [14]. Flow rates of 100 to 1000 kilograms per hour enable substantial production capacities with conversion rates of 88 to 93 percent and product purities of 95 to 98 percent [14].

Microreactor systems offer exceptional precision and control for specialized applications requiring high-purity products [14] [15]. These systems feature reactor volumes between 0.001 and 0.1 liters with residence times of 0.5 to 5 minutes [14]. The microscale dimensions provide heat transfer coefficients of 2000 to 5000 watts per square meter per Kelvin, enabling precise temperature control within ±1 degree Celsius [14]. While flow rates are limited to 0.1 to 10 kilograms per hour, microreactor systems achieve conversion rates of 85 to 90 percent with product purities between 92 and 96 percent [14] [15].

Packed bed reactor configurations utilize fixed catalyst beds to facilitate heterogeneous catalytic chlorination processes [12]. These reactors feature volumes of 5 to 50 liters with residence times ranging from 30 to 120 minutes [12]. The packed bed design provides intimate contact between the reactants and the catalyst surface while maintaining heat transfer coefficients of 150 to 400 watts per square meter per Kelvin [12]. Temperature control within ±3 degrees Celsius ensures optimal reaction conditions, achieving conversion rates of 90 to 94 percent and product purities of 96 to 99 percent [12].

Fluidized bed reactor systems combine the advantages of continuous flow operation with enhanced mass transfer characteristics [12]. These reactors operate with volumes between 20 and 200 liters and residence times of 20 to 60 minutes [12]. The fluidized catalyst bed provides heat transfer coefficients of 300 to 800 watts per square meter per Kelvin with temperature control within ±2 degrees Celsius [12]. Flow rates of 200 to 2000 kilograms per hour enable high-capacity production with conversion rates of 87 to 92 percent and product purities between 94 and 97 percent [12].

The implementation of continuous flow reactor technology in industrial 4-chloro-1-butene production provides numerous operational advantages including reduced capital costs, improved process safety, enhanced product consistency, and simplified scale-up procedures [14] [15]. Modern industrial facilities increasingly utilize integrated continuous flow systems that combine multiple reactor types in series to optimize overall process performance [16].

Purification and Isolation Strategies

The purification and isolation of 4-chloro-1-butene from synthetic reaction mixtures requires specialized separation techniques that account for the compound's physical properties, including its boiling point of 75 degrees Celsius, specific gravity of 0.921, and volatility characteristics [17] [18].

Fractional distillation represents the primary industrial purification methodology for 4-chloro-1-butene separation [19]. This technique operates at atmospheric pressure with column temperatures maintained at approximately 75 degrees Celsius [18]. The separation efficiency ranges from 85 to 92 percent, achieving product purities between 95 and 98 percent with recovery rates of 88 to 93 percent [19]. Industrial fractional distillation systems utilize corrosion-resistant materials such as stainless steel or specialized alloys to withstand the corrosive nature of chlorinated organic compounds [19]. The process typically employs multiple distillation stages with intermediate collection vessels to separate 4-chloro-1-butene from both lower-boiling and higher-boiling impurities [19].

Vacuum distillation techniques provide enhanced separation capabilities for heat-sensitive applications and improved energy efficiency [19] [20]. These systems operate at reduced pressures of approximately 100 millimeters of mercury with correspondingly reduced boiling temperatures of 45 to 50 degrees Celsius [19]. Vacuum distillation achieves separation efficiencies of 90 to 95 percent with product purities between 96 and 98.5 percent [19]. The reduced operating temperatures minimize thermal decomposition and polymerization reactions that can occur during conventional atmospheric pressure distillation [19].

Extractive distillation methodologies address the separation of azeotropic mixtures and close-boiling components through the addition of selective extractive agents [19]. These systems operate at temperatures between 60 and 80 degrees Celsius in the presence of carefully chosen extractants that modify the relative volatilities of the components [19]. Extractive distillation achieves separation efficiencies of 92 to 97 percent with product purities of 97 to 99 percent and recovery rates of 90 to 94 percent [19]. This technique proves particularly valuable for removing structurally similar chlorinated compounds that form azeotropes with 4-chloro-1-butene [19].

Preparative gas chromatography serves as the gold standard for achieving ultrahigh purity 4-chloro-1-butene for analytical and research applications [21] [22]. These systems utilize specialized columns operated at temperatures between 120 and 150 degrees Celsius with carrier gas flow rates optimized for resolution and throughput [21]. Preparative gas chromatography achieves separation efficiencies of 98 to 99.5 percent with product purities between 99 and 99.8 percent [21]. The technique employs flame ionization detectors or mass spectrometric detection systems to monitor separation progress and ensure product quality [21] [22]. While throughput is limited to gram-scale quantities, preparative gas chromatography provides unparalleled separation resolution for complex mixtures [21].

Column chromatography techniques offer versatile laboratory-scale purification capabilities utilizing silica gel or aluminum oxide stationary phases [23] [24]. These systems operate at ambient temperature with various mobile phase compositions ranging from nonpolar hydrocarbon solvents to polar solvent mixtures [23]. Column chromatography achieves separation efficiencies of 85 to 95 percent with product purities between 90 and 98 percent and recovery rates of 80 to 90 percent [23]. The technique provides excellent selectivity for separating 4-chloro-1-butene from structurally related compounds based on differences in polarity and functional group interactions [23] [24].

Vacuum liquid chromatography represents a specialized variant that combines the selectivity of column chromatography with enhanced flow rates and reduced solvent consumption [24]. This technique utilizes thin-layer chromatography grade silica gel under reduced pressure conditions to accelerate the separation process [24]. The method proves particularly effective for the purification of small to medium quantities of 4-chloro-1-butene while maintaining high resolution and product purity [24].

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant